2-chloro-6-fluoro-N-(2-phenylethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-phenylethyl)benzamide is an aromatic amide compound characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-phenylethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzoic acid and 2-phenylethylamine.
Amide Formation: The carboxylic acid group of 2-chloro-6-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-phenylethylamine to form the amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted benzamides with different functional groups.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-phenylethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe molecule for studying enzyme-substrate interactions and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-phenylethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(2-phenylethyl)benzamide: Characterized by chloro and fluoro substituents.
2-chloro-N-(2-phenylethyl)benzamide: Lacks the fluoro substituent.
6-fluoro-N-(2-phenylethyl)benzamide: Lacks the chloro substituent.
N-(2-phenylethyl)benzamide: Lacks both chloro and fluoro substituents.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and binding affinity for specific targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c16-12-7-4-8-13(17)14(12)15(19)18-10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIURRLIWDWWICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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